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2-Bromo-4,5-
Compound Name:
dihydroxybenzaldehyde
CAS No.: 4815-99-0
\ J

Executive Summary & Chemical Identity

2-Bromo-4,5-dihydroxybenzaldehyde (CAS: 4815-99-0), often referred to in literature as 6-
bromoprotocatechualdehyde, represents a critical pharmacophore in medicinal chemistry. Its
structural uniqueness lies in the combination of a reactive aldehyde handle, a redox-active
catechol moiety, and a bromine substituent that offers steric bulk and a handle for palladium-
catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide provides a definitive protocol for the synthesis, purification, and structural validation
of this compound. Special emphasis is placed on distinguishing this specific isomer from its
regioisomers (e.g., 5-bromo-3,4-dihydroxybenzaldehyde) using high-resolution NMR
spectroscopy.

Key Chemical Properties
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Property Specification

IUPAC Name 2-Bromo-4,5-dihydroxybenzaldehyde

6-Bromoprotocatechualdehyde; 6-Bromo-3,4-
Common Synonyms )
dihydroxybenzaldehyde

CAS Number 4815-99-0

Molecular Formula C7HsBrOs

Molecular Weight 217.02 g/mol

Appearance Off-white to pale grey crystalline solid

Soluble in DMSO, MeOH, EtOH; Sparingly

Solubilit
Y soluble in H20, CHCIs

Melting Point 148-152 °C (Decomposes)

Synthesis & Purification Strategy
The "High-Fidelity" Route: Bromination-Demethylation

While direct bromination of protocatechualdehyde is possible, it often suffers from oxidation of
the catechol ring and lower regioselectivity. The preferred industrial and research-grade route
involves the bromination of veratraldehyde (3,4-dimethoxybenzaldehyde) followed by Lewis
acid-mediated demethylation. This route ensures the bromine is installed exclusively at the C2
(C6) position due to the directing effects of the methoxy groups, protecting the phenol from
oxidation during the halogenation step.

Step-by-Step Protocol
Phase 1: Regioselective Bromination

» Dissolution: Dissolve veratraldehyde (1.0 eq) in glacial acetic acid (AcOH).

e Bromination: Add Brz (1.05 eq) dropwise at room temperature. The methoxy groups at C3
and C4 direct the electrophile to the C6 position (ortho to C1-CHO, para to C3-OMe).

o Mechanistic Note: The C6 position is sterically favored over C2 (between CHO and OMe)
and electronically activated.
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» Quench & Isolate: Pour into ice water. The product, 2-bromo-4,5-dimethoxybenzaldehyde (6-
bromoveratraldehyde), precipitates as a solid. Filter and wash with cold water.[1]

Phase 2: Demethylation (The Critical Step)

e Setup: Suspend the brominated intermediate in anhydrous CH2Clz under N2 atmosphere.
Cool to -78 °C.

* Reagent Addition: Slowly add Boron Tribromide (BBr3, 3.0 eq).

o Why BBr3? Unlike HBr/AcOH, BBrs allows for cleavage at lower temperatures, minimizing
thermal decomposition of the aldehyde and preventing bromine migration.

e Hydrolysis: Warm to room temperature (RT) and stir for 12 hours. Quench carefully with ice
water to hydrolyze the borate ester intermediates.

o Extraction: Extract with Ethyl Acetate (EtOACc).[2][3][4] Wash organic layer with brine, dry
over NazSQOa4, and concentrate.[3]

 Purification: Recrystallize from H20O/EtOH or purify via silica gel chromatography
(Hexane:EtOAc 1:1).

Synthesis Workflow Diagram

Veratraldehyde .y Bromination .y Intermediate: - Demethylation Target:
(3,4-Dimethoxybenzaldehyde) "1 (Br2, AcoH, RT) | 2-Bromo-4,5-dimethoxybenzaldehyde 7| (BBr3, CH2CI2, -78°C to RT) 2-Bromo-4,5-dihydroxybenzaldehyde

Click to download full resolution via product page

Caption: Two-stage synthesis pathway ensuring regioselective bromine installation and high-
purity catechol formation.

Structural Characterization & Validation

Validating the structure requires confirming the substitution pattern. The key challenge is
distinguishing the 2-bromo isomer from the 5-bromo isomer.

NMR Spectroscopy Analysis
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The 1H NMR spectrum in DMSO-d6 is diagnostic. The presence of two distinct singlets in the
aromatic region confirms the para-relationship of the protons (H3 and H6), which is only
possible in the 2-bromo-4,5-dihydroxy substitution pattern.

1H NMR Data (400 MHz DMSO-d6)

Shift (6 ppm) Multiplicity Integration Assignment

Structural
Insight

Aldehyde proton;
) deshielded by
10.05 Singlet (s) 1H -CHO
carbonyl

anisotropy.

Catechol

hydroxyls; often
9.50-10.50 Broad (br s) 2H -OH

exchangeable

with D20.

Proton at C6
(ortho to CHO).
Deshielded by
CHO.

7.42 Singlet (s) 1H H-6

Proton at C3
(ortho to Br).
Shielded relative
to H-6.

7.05 Singlet (s) 1H H-3

Note: If the compound were the 5-bromo isomer (5-bromo-3,4-dihydroxybenzaldehyde), the
aromatic protons would appear as doublets (meta-coupling, J ~2 Hz) or singlets depending on
resolution, but the chemical shift environment would be distinct.

13C NMR Data (100 MHz, DMSO-d6)
e Carbonyl (C1): ~190.5 ppm|[3]

e C-OH (C4, C5): ~152.0, 145.5 ppm (Quaternary, intense signals)

e C-H (C6): ~124.5 ppm
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e C-Br (C2): ~116.0 ppm (Upfield due to heavy atom effect)
e C-H (C3): ~114.5 ppm

Mass Spectrometry (MS)[6]

e Technique: ESI-MS (Negative Mode preferred for phenols).

¢ Observation: The mass spectrum must show the characteristic 1:1 isotopic ratio for Bromine
(7°Br and 8Br).

e m/z: [M-H]~ peaks at 215 and 217.

Characterization Logic Flow

Isolated Solid

Solubility Test
(Dissolve in DMSO-d6)

'

1H NMR Acquisition

'

Aromatic Region Analysis

'

Two Singlets observed?

Yes (Para H's) \No (Doublets)

Identity Confirmed:

2-Bromo-4,5-dihydroxybenzaldehyde Isomer Mixture or Wrong Regioisomer
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Caption: Decision tree for structural validation based on 1H NMR aromatic splitting patterns.

Applications & Reactivity Profile
Schiff Base Formation (Antimicrobial Scaffolds)

The aldehyde group at C1 is highly reactive toward primary amines. Condensation with anilines
or hydrazides yields Schiff bases (imines/hydrazones).

o Protocol: Reflux 1.0 eq aldehyde with 1.0 eq amine in Ethanol with catalytic acetic acid.

 Significance: The ortho-hydroxy group (C5-OH relative to C6, or C4/C5 in this isomer) allows
for metal chelation (Cu, Zn), enhancing antimicrobial potency.

Marine Natural Product Mimics

This scaffold mimics bromophenols found in red algae (e.g., Polysiphonia species).[5] These
derivatives exhibit potent:

o Antioxidant Activity: Due to the catechol (4,5-dihydroxy) system scavenging ROS.

o Tyrosinase Inhibition: The aldehyde binds to the active site copper, while the phenol mimics
the tyrosine substrate.

Precursor for EGFR Inhibitors

The 2-bromo position is a strategic "handle" for cyclization. Reaction with amidines can form
quinazoline cores, which are foundational in Epidermal Growth Factor Receptor (EGFR)
tyrosine kinase inhibitors used in cancer therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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